LogP Lipophilicity Differentiation: 3-Chloro-5-fluoroanisole vs. 3-Fluoroanisole and 3,5-Difluoroanisole
3-Chloro-5-fluoroanisole exhibits a measured LogP of 2.49 (XLogP3: 3.3), which is significantly higher than that of the mono-fluorinated analog 3-fluoroanisole (LogP 1.83) and the di-fluorinated analog 3,5-difluoroanisole (LogP 1.97). This ~0.66 log unit increase relative to 3-fluoroanisole corresponds to an approximately 4.6-fold greater partition coefficient, indicating substantially enhanced lipophilicity conferred specifically by the chlorine substituent at the 3-position . The intermediate LogP value of 3-chloro-5-fluoroanisole—higher than 3-fluoroanisole but lower than 3-chloroanisole—positions it in a favorable range for balancing membrane permeability and aqueous solubility in drug-like molecule design [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.49 (XLogP3 = 3.3) |
| Comparator Or Baseline | 3-Fluoroanisole: LogP = 1.83; 3,5-Difluoroanisole: LogP = 1.97; 3-Chloroanisole: LogP ≈ 2.35–2.98 |
| Quantified Difference | ΔLogP ≈ +0.66 vs. 3-fluoroanisole (~4.6× higher partition); ΔLogP ≈ +0.52 vs. 3,5-difluoroanisole |
| Conditions | Measured octanol-water partition coefficient; data from BOC Sciences, ChemSrc, and Molbase |
Why This Matters
For procurement decisions in medicinal chemistry programs, the distinct LogP of 3-chloro-5-fluoroanisole offers a specific lipophilicity window that cannot be accessed using the cheaper mono-fluorinated or di-fluorinated analogs, directly impacting the ADME profile of derived lead compounds.
- [1] Molbase. 3-Chloro-5-fluoroanisole: LogP 2.4877, PSA 9.23. 3-Chloroanisole: LogP 2.34860. View Source
